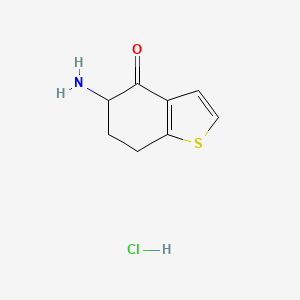![molecular formula C13H17N3O3 B2964596 3-[2-(4-Aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione CAS No. 1099601-11-2](/img/structure/B2964596.png)
3-[2-(4-Aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[2-(4-Aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione” is a chemical compound with the CAS Number: 1099601-11-2 . It has a molecular weight of 263.3 and its IUPAC name is 3-[2-(4-aminophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N3O3/c1-13(2)11(17)16(12(18)15-13)7-8-19-10-5-3-9(14)4-6-10/h3-6H,7-8,14H2,1-2H3, (H,15,18) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.3 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.Applications De Recherche Scientifique
Precursor for Dual GK and PPARγ Activators
This compound serves as a building synthon for the synthesis of novel dual hypoglycemic agents. These agents can target both glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), which are crucial for the regulation of glucose levels and lipid metabolism, respectively .
X-ray Crystallography Studies
The compound’s crystalline form allows for detailed structural analysis using X-ray crystallography. This is essential for understanding the molecular geometry and the arrangement of atoms within the compound, which can inform the design of related pharmaceutical agents .
Hirshfeld Surface Analysis
Hirshfeld surface analysis is used to investigate the intermolecular interactions within the crystal structure of the compound. This analysis can reveal information about the compound’s stability and potential binding interactions, which is valuable for drug design and development .
Density Functional Theory (DFT) Studies
DFT studies enable the computation of various quantum chemical parameters of the compound. These parameters can predict the compound’s reactivity, stability, and electronic properties, which are important for its application in medicinal chemistry .
Synthesis of Hypoglycemic Agents
The compound can be synthesized through a facile and efficient method, making it a viable precursor for the development of hypoglycemic agents. These agents are used to lower blood sugar levels in the treatment of diabetes .
UV/Vis Spectroscopy Analysis
The experimental UV/Vis spectra of the compound show distinct bands, which can be calculated and analyzed using time-dependent DFT methods. This analysis is crucial for understanding the electronic transitions and could be applied in the development of optical sensors or probes .
Safety And Hazards
Propriétés
IUPAC Name |
3-[2-(4-aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-13(2)11(17)16(12(18)15-13)7-8-19-10-5-3-9(14)4-6-10/h3-6H,7-8,14H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOCWNJYSRJWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCOC2=CC=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

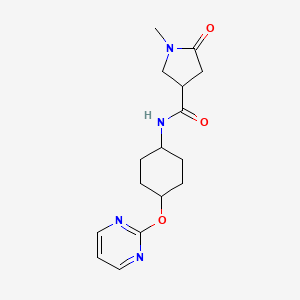
![2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2964515.png)
![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2964516.png)
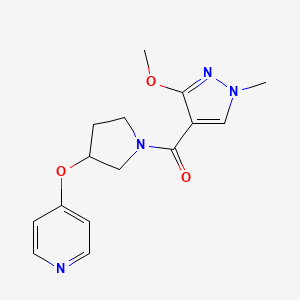
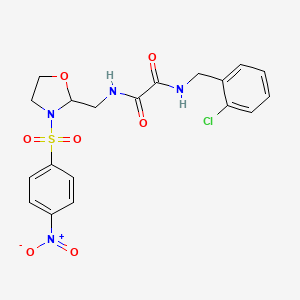
![2-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}-4-methoxybenzamide](/img/structure/B2964524.png)
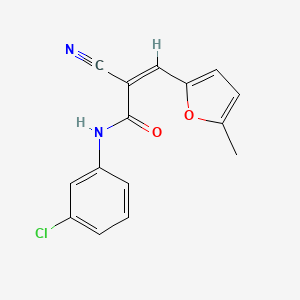

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2964527.png)
![N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiadiazole-4-carboxamide](/img/structure/B2964528.png)
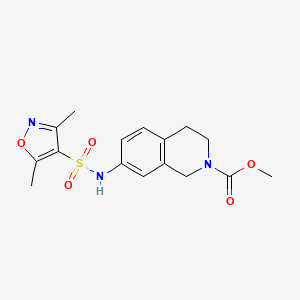
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2964532.png)
![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine](/img/structure/B2964533.png)
